molecular formula C12H14ClNO3 B2480218 Methyl 3-(2-chloropropanamido)-4-methylbenzoate CAS No. 1094521-53-5

Methyl 3-(2-chloropropanamido)-4-methylbenzoate

Cat. No. B2480218
CAS RN: 1094521-53-5
M. Wt: 255.7
InChI Key: YIZZGJYXFUWZBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, highlighting the complexity and precision required in organic synthesis processes (Yang Zhang & Xiaoqiu Zhao, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, is often confirmed through IR and single-crystal X-ray diffraction studies. These analyses reveal the compound's precise geometric parameters and the significance of hydrogen bonding in stabilizing the crystal structure (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of intricate hydrogen-bonded structures. For instance, the reaction products of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrate complex sheet formations through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the reactive versatility and potential for forming diverse molecular architectures (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and thermal stability, are intricately related to their molecular structure and intermolecular interactions. For example, the crystal structure of methyl 4-hydroxybenzoate was determined, showing extensive hydrogen bonding contributing to a 3D framework, which correlates with its stability and potential functional applications (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, can be deduced from studies like the solvent-dependent coordination polymers of cobalt complexes. These studies demonstrate how the choice of solvent can significantly influence the self-assembly and structural formation of the resulting compounds (V. Pedireddi & S. Varughese, 2004).

Scientific Research Applications

Occurrence and Environmental Behavior of Parabens

Parabens, chemically related to "Methyl 3-(2-chloropropanamido)-4-methylbenzoate" through their ester linkage and use in various products, have been widely studied for their environmental presence and effects. These compounds, including methylparaben and propylparaben, are prevalent in surface water, sediments, and effluents from wastewater treatment plants due to their extensive use in consumer products and their subsequent introduction into the aquatic environment. Despite wastewater treatments that relatively well eliminate parabens, these compounds are always present at low concentration levels in effluents, indicating their continuous introduction and ubiquity in the environment. The environmental behavior of parabens, including their biodegradability and the formation of chlorinated by-products through reactions with free chlorine, has been documented, highlighting the need for further studies to understand their toxicity and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

methyl 3-(2-chloropropanoylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7-4-5-9(12(16)17-3)6-10(7)14-11(15)8(2)13/h4-6,8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZGJYXFUWZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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